ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
CAS No.: 1275345-54-4
Cat. No.: VC2930849
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1275345-54-4 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H13N3O3/c1-2-18-12(17)11-13-10(14-15-11)9(16)8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3,(H,13,14,15) |
| Standard InChI Key | VNEPAABHYGJRHF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O |
| Canonical SMILES | CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Identity
Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate features a 1,2,4-triazole core with two key functional groups: a hydroxy(phenyl)methyl substituent at position 5 and an ethyl carboxylate at position 3. This structural arrangement creates a molecule with multiple potential interaction sites for biological targets.
Chemical Identifiers
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1275345-54-4 |
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| SMILES | CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O |
| InChI | InChI=1S/C12H13N3O3/c1-2-18-12(17)11-13-10(14-15-11)9(16)8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3,(H,13,14,15) |
| InChIKey | VNEPAABHYGJRHF-UHFFFAOYSA-N |
| PubChem CID | 55184919 |
The molecular structure features a triazole ring with nitrogen atoms at positions 1, 2, and 4, creating a heterocyclic system with significant potential for hydrogen bonding and coordination with biological targets .
Physical and Spectroscopic Properties
Physical State and Appearance
Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate typically exists as a solid at room temperature. The compound's physical properties are influenced by the presence of its functional groups, particularly the hydroxyl and carboxylate moieties which contribute to intermolecular hydrogen bonding.
Collision Cross Section Data
Mass spectrometry analysis of this compound yields valuable collision cross section (CCS) data for various adducts, which provides insights into its three-dimensional structure and potential interactions. The predicted CCS values for different ionic forms are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 248.10297 | 155.5 |
| [M+Na]+ | 270.08491 | 166.2 |
| [M+NH4]+ | 265.12951 | 160.6 |
| [M+K]+ | 286.05885 | 164.1 |
| [M-H]- | 246.08841 | 154.9 |
| [M+Na-2H]- | 268.07036 | 160.8 |
| [M]+ | 247.09514 | 156.4 |
| [M]- | 247.09624 | 156.4 |
These values are instrumental in analytical chemistry for compound identification and structural characterization .
Synthesis Methods
The synthesis of ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate typically involves carefully controlled reaction conditions to form the triazole ring and incorporate the specific functional groups.
Cyclization Approach
The primary synthetic route involves a cyclization mechanism where hydrazine derivatives react with aldehydes or ketones to form the triazole ring. This process typically proceeds through the following steps:
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Reaction of an appropriate hydrazine derivative with an aldehyde or ketone
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Cyclization to form the triazole ring structure
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Introduction of the hydroxy(phenyl)methyl group at position 5
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Incorporation of the ethyl carboxylate functionality at position 3
This method is analogous to other triazole synthesis approaches documented in the literature for similar compounds, such as those described for ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate derivatives .
Structural Features and Reactivity
Key Functional Groups
The compound contains several reactive functional groups that contribute to its chemical versatility:
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1,2,4-Triazole ring: A nitrogen-rich heterocyclic system with aromatic character
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Ethyl carboxylate group: A potential site for hydrolysis or transesterification
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Hydroxy(phenyl)methyl substituent: Contains a secondary alcohol that can undergo oxidation, dehydration, or substitution reactions
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N-H group in the triazole ring: Capable of participating in hydrogen bonding or serving as a nucleophile
Reactivity Patterns
The compound's reactivity is primarily determined by its functional groups:
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The triazole N-H group can participate in alkylation reactions, similar to those observed in the synthesis of ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate and related compounds
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The hydroxyl group presents opportunities for oxidation to ketones or aldehydes, dehydration to form alkenes, or substitution to generate halides or ethers
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The ethyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, which can further react to form amides, esters, or undergo decarboxylation under specific conditions
Structure-Activity Relationship Insights
The biological activity of ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate can be better understood by examining its structural features in relation to similar compounds with known activities:
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The 1,2,4-triazole core appears in numerous bioactive compounds and provides a scaffold for interaction with various biological targets
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The hydroxy(phenyl)methyl group at position 5 introduces potential hydrogen bond donors and acceptors
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The ethyl carboxylate group at position 3 offers additional hydrogen bond acceptor sites and contributes to the compound's solubility profile
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The combination of these functional groups creates a unique three-dimensional structure that may interact specifically with biological receptors
Related compounds like ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate have demonstrated biological activities, suggesting that the structural features present in ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate may confer similar or enhanced properties .
Applications in Drug Development
Lead Compound Diversification
The structure of ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate provides several sites for modification to create a diverse library of analogs:
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Modification of the ethyl ester to other alkyl or aryl esters
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Substitution of the phenyl ring with various functional groups
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Modification of the hydroxyl group
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N-alkylation of the triazole ring
These modifications can be systematically explored to optimize biological activity, pharmacokinetic properties, and target selectivity .
Analytical Methods for Characterization
Spectroscopic Analysis
While specific spectroscopic data for ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate is limited in the available literature, related triazole compounds suggest that the following analytical methods would be valuable for its characterization:
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NMR Spectroscopy: 1H and 13C NMR would reveal characteristic signals for the triazole protons, phenyl ring, hydroxyl group, and ethyl ester moiety
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Infrared Spectroscopy: Key absorption bands would correspond to N-H, C=O, C-O, and O-H stretching vibrations
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Mass Spectrometry: As indicated by the collision cross section data, various ionization modes can produce characteristic fragmentation patterns
Crystallographic Analysis
X-ray crystallography would provide definitive structural information, including bond lengths, angles, and three-dimensional packing. Similar compounds like ethyl 3-hydroxy-5-methyl-2-(4-(m-tolyl)-1H-1,2,3-triazol-1-yl)benzoate have been successfully characterized using crystallographic methods .
Future Research Directions
Structure Optimization
Future research could focus on systematic structural modifications to enhance specific biological activities:
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Investigation of various substituents on the phenyl ring to improve target binding
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Exploration of alternative ester groups to optimize pharmacokinetic properties
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Modification of the hydroxyl group to alter hydrogen bonding capabilities and metabolic stability
Mechanism of Action Studies
Detailed studies on the molecular mechanisms underlying the biological activities of this compound would provide valuable insights for rational drug design:
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Identification of specific protein targets
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Elucidation of binding modes through computational modeling
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Investigation of structure-activity relationships through systematic analog synthesis and testing
Formulation Development
Research into appropriate formulation strategies for this compound could address potential challenges related to solubility, stability, and bioavailability, which are critical considerations for pharmaceutical development.
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